1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

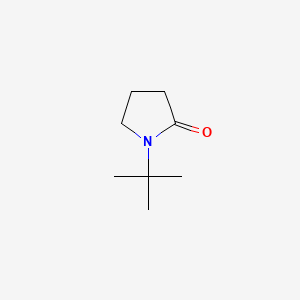

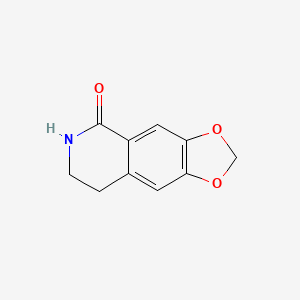

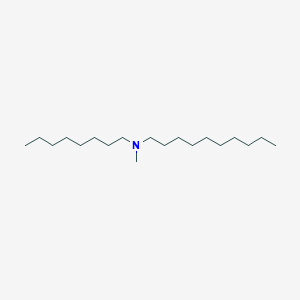

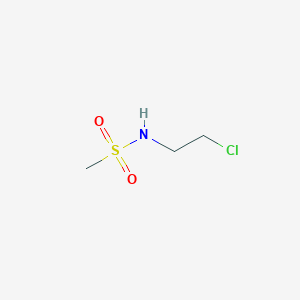

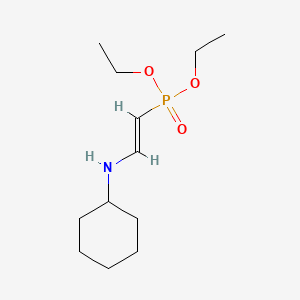

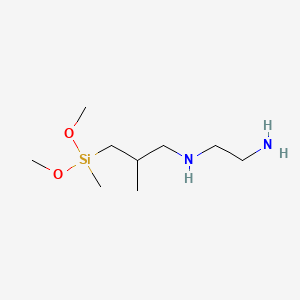

Molecular Structure Analysis

The molecular formula of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) is C8H12N2 . The molecular weight is 136.1943 . The IUPAC Standard InChI is InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 .Chemical Reactions Analysis

The mechanism of action of dimethylbenzidine oxalate involves the oxidation of the compound by peroxidase enzymes. The oxidation reaction produces a blue-colored product that can be detected using spectrophotometric methods. The intensity of the color is proportional to the amount of hydrogen peroxide present in the sample.Physical and Chemical Properties Analysis

1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) is a crystalline solid. The boiling point is 536.2 K .Aplicaciones Científicas De Investigación

Chemical Interactions and Sensitization

1,4-Benzenediamine derivatives have been studied for their chemical interactions and sensitization potential. Basketter and Lidén (1992) explored the concept of prohaptens with benzene derivatives like 1,4-Benzenediamine, noting that substances like p-Phenylenediamine (PPDA) and related benzenes can act as indicators of allergy due to cross-reactions. The study found that while some 1,4-substituted benzenes can theoretically give rise to benzoquinone via oxidation, the degree of cross-reaction observed was limited, suggesting a complex interaction of reactive intermediates and other oxidation products in skin metabolism Further investigation of the prohapten concept: reactions to benzene derivatives in man.

Exposure and Occupational Health

1,4-Benzenediamine compounds, as part of aromatic amines like 4,4'-Methylenedianiline (MDA), have been a subject of study in occupational health. Research on workers exposed to MDA, which shares structural similarity with 1,4-Benzenediamine derivatives, has indicated potential risks of chronic effects including cancer. A follow-up study on workers exposed to MDA found a case of bladder cancer, highlighting the occupational health concerns related to exposure to such compounds. This finding is significant considering the structural similarities and the known carcinogenic potential of certain aromatic amines Follow-up of a group of workers intoxicated with 4,4'-methylenedianiline.

Role in Allergic Reactions

The role of benzene derivatives, including 1,4-Benzenediamine compounds, in allergic reactions has been documented. The cross-reactivity between various benzene derivatives and allergies has been explored, with findings indicating that certain 1,4-Benzenediamine derivatives can cause sensitization and allergic responses Cross‐reactions among Parabens, para‐Phenylenediamine, and Benzocaine: A Retrospective Analysis of Patch Testing. Similarly, occupational eczema from N‐isopropyl‐N′‐phenylparaphenylenediamine (IPPD) and N‐dimethyl‐1,3 butyl‐N′‐phenylparaphenylenediamine (DMPPD), which are related to 1,4-Benzenediamine, has been studied, showing significant cases of contact sensitivity linked to these compounds Occupational eczema from N‐isopropyl‐N′‐phenylparaphenylenediamine (IPPD) and N‐dimethyl‐1,3 butyl‐N′‐phenylparaphenylenediamine (DMPPD) in tyres.

Potential for Non-invasive Diagnosis

Studies have also explored the role of benzene derivatives, including 1,4-Benzenediamine, in non-invasive diagnosis and disease monitoring. For instance, the presence of volatile organic compounds in the exhaled breath, which includes benzene derivatives, has been investigated for its potential in non-invasive diagnosis and monitoring of diseases like cystic fibrosis Volatile organic compounds in the exhaled breath of young patients with cystic fibrosis.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) involves the reaction of N,N-dimethyl-1,4-phenylenediamine with ethanedioic acid in a 2:1 molar ratio.", "Starting Materials": [ "N,N-dimethyl-1,4-phenylenediamine", "Ethanedioic acid" ], "Reaction": [ "Step 1: Dissolve N,N-dimethyl-1,4-phenylenediamine in a suitable solvent such as ethanol or methanol.", "Step 2: Add ethanedioic acid to the solution of N,N-dimethyl-1,4-phenylenediamine in a 2:1 molar ratio.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) as a white crystalline solid." ] } | |

Número CAS |

62778-12-5 |

Fórmula molecular |

C18H26N4O4 |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid |

InChI |

InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6) |

Clave InChI |

MNUINXKPLPIOEF-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |

| 62778-12-5 | |

Pictogramas |

Irritant |

Números CAS relacionados |

99-98-9 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.